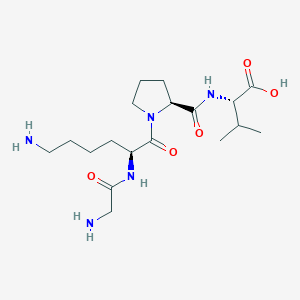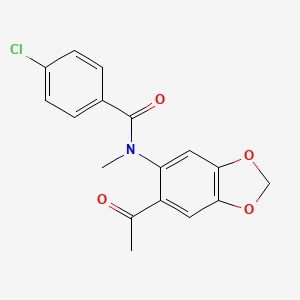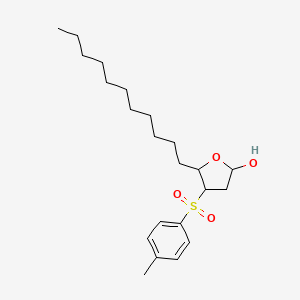
Glycyl-L-lysyl-L-prolyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-lysyl-L-prolyl-L-valine is a tetrapeptide composed of four amino acids: glycine, lysine, proline, and valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, lysine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for proline and valine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-lysyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can yield peptide analogs with altered properties.
Applications De Recherche Scientifique
Glycyl-L-lysyl-L-prolyl-L-valine has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: The peptide has potential therapeutic applications, including wound healing and tissue regeneration.
Industrial Processes: It can be used in the development of biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of Glycyl-L-lysyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may promote cell migration and proliferation, which are essential for wound healing and tissue regeneration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
BPC 157: A pentadecapeptide with diverse biological activities, including anti-inflammatory and tissue healing effects.
Uniqueness
Glycyl-L-lysyl-L-prolyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biological activities. Its combination of glycine, lysine, proline, and valine allows it to interact with different molecular targets and pathways compared to other peptides.
Propriétés
Numéro CAS |
154486-02-9 |
|---|---|
Formule moléculaire |
C18H33N5O5 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O5/c1-11(2)15(18(27)28)22-16(25)13-7-5-9-23(13)17(26)12(6-3-4-8-19)21-14(24)10-20/h11-13,15H,3-10,19-20H2,1-2H3,(H,21,24)(H,22,25)(H,27,28)/t12-,13-,15-/m0/s1 |
Clé InChI |
ZGGTYHXOZYXDPX-YDHLFZDLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CN |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)
![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)

![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)

![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)

![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)


![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
